![molecular formula C13H12O3S B2382487 5-[(4-Methylphenoxy)methyl]thiophene-2-carboxylic acid CAS No. 934155-67-6](/img/structure/B2382487.png)

5-[(4-Methylphenoxy)methyl]thiophene-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

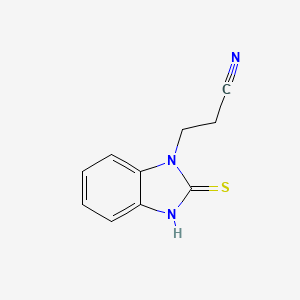

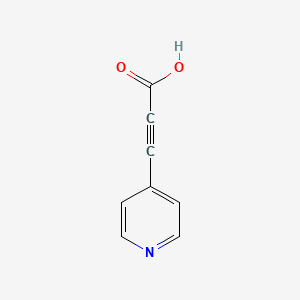

“5-[(4-Methylphenoxy)methyl]thiophene-2-carboxylic acid” is a derivative of thiophene . Thiophene is a five-membered ring compound, containing four carbon atoms and a sulfur atom . Thiophene derivatives are essential heterocyclic compounds with a variety of properties and applications .

Synthesis Analysis

Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of “this compound” is derived from the basic structure of thiophene, which is a five-membered ring made up of one sulfur atom and four carbon atoms .Chemical Reactions Analysis

Thiophene and its derivatives are involved in various chemical reactions. For instance, thiophene-2-carboxylic acid undergoes double deprotonation to give the 5-lithio derivative, a precursor to many 5-substituted derivatives .Scientific Research Applications

Mass Spectrometry of Substituted Thiophene-2-carboxylic Acids

In the study of substituted thiophene-2-carboxylic acids, Fisichella et al. (1982) reported the mass spectra of these compounds, highlighting their differentiation by mass spectrometry. This research is crucial for understanding the fragmentation patterns of such compounds, including the effects of substituent positions and types on their mass spectral profiles (Fisichella, Occhipinti, Consiglio, Spinelli, & Noto, 1982).

Acylaminomethylation Reactions

The study by Gol'dfarb et al. (1986) focused on the acylaminomethylation of various thiophene derivatives. This research adds to the understanding of reactions involving thiophene compounds, particularly in the context of their reactivity and potential applications in synthetic chemistry (Gol'dfarb, Yakubov, & Belen’kii, 1986).

Decarboxylation Studies

Jackson and Bowlus (1980) investigated the decarboxylation of benzo[b]thiophene-2-carboxylic acid, providing insights into the conditions and outcomes of decarboxylating such compounds. Their findings contribute to the broader understanding of chemical transformations involving thiophene carboxylic acids (Jackson & Bowlus, 1980).

Electropolymerization and Electrochromic Properties

Li et al. (2020) explored the electropolymerization and electrochromic performances of novel tetrathiafulvalene-thiophene assemblies. Their research demonstrates the potential of thiophene derivatives in developing materials with specific electrochromic properties, which could have applications in electronic devices (Li, Deng, Cai, Wang, Wang, & Shen, 2020).

Supramolecular Liquid-Crystalline Complexes

The study by Tso et al. (1998) on supramolecular liquid-crystalline complexes derived from substituted thieno[3,2-b]thiophene-2-carboxylic acids highlights their potential in creating novel liquid crystal materials. Such materials could have a range of applications in display technologies and other areas where liquid crystalline properties are valuable (Tso, Wang, Wu, & Lin, 1998).

Synthesis and Utilization in Medicinal Chemistry

Deng et al. (2011) identified thieno[3,2-b]thiophene-2-carboxylic acid derivatives as potent GPR35 agonists. This discovery is significant for medicinal chemistry, indicating the potential of thiophene derivatives in drug discovery and development, especially in targeting specific receptors (Deng, Hu, He, Hu, Niu, Ferrie, & Fang, 2011).

Future Directions

Thiophene and its derivatives have been the subject of extensive research due to their wide range of applications in various fields, including medicinal chemistry, organic materials science, and industrial chemistry . Future research may focus on developing more efficient synthetic strategies for producing these compounds and exploring their potential applications .

properties

IUPAC Name |

5-[(4-methylphenoxy)methyl]thiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3S/c1-9-2-4-10(5-3-9)16-8-11-6-7-12(17-11)13(14)15/h2-7H,8H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CABGQNXZLKJXNH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC2=CC=C(S2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,3S,4S,5R,6R)-6-[[(3S,4S,6Ar,6bS,8aR,11R,14bR)-4,11-bis(hydroxymethyl)-4,6a,6b,8a,11,14b-hexamethyl-9-oxo-2,3,4a,5,6,7,8,10,12,12a,14,14a-dodecahydro-1H-picen-3-yl]oxy]-5-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B2382410.png)

![1-[(3-Chlorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B2382414.png)

![5-Isopropyl-7-(4-(2-methylallyl)piperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2382416.png)

![Benzyl 2-((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate](/img/structure/B2382418.png)

![7-(4-chlorobenzyl)-1-(2-ethoxyethyl)-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2382423.png)